molecular formula C9H15NO2S B12921322 5-((pentylthio)methyl)isoxazol-3(2H)-one CAS No. 89660-68-4

5-((pentylthio)methyl)isoxazol-3(2H)-one

Cat. No.: B12921322
CAS No.: 89660-68-4
M. Wt: 201.29 g/mol
InChI Key: SANNTZPLVGYBHW-UHFFFAOYSA-N
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Description

Overview of Isoxazole (B147169) Heterocyclic Systems in Chemical and Biomedical Research

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in the fields of chemical and biomedical research. researchgate.netnih.govnih.gov This structural motif is present in a wide array of naturally occurring compounds and synthetic molecules, demonstrating a broad spectrum of biological activities. researchgate.netmdpi.com The versatility of the isoxazole scaffold allows for diverse substitutions, leading to compounds with applications as anticancer, anti-inflammatory, antimicrobial, and antiviral agents. researchgate.netnih.gov The unique electronic properties of the isoxazole ring contribute to its ability to interact with various biological targets, making it a privileged structure in medicinal chemistry. nih.gov The synthesis of isoxazole derivatives is well-established, with numerous methods available for their construction, further enhancing their accessibility for research and development. nih.gov

Structural Classification and Nomenclature of Isoxazol-3(2H)-ones

Isoxazol-3(2H)-ones are a specific class of isoxazole derivatives characterized by a carbonyl group at the 3-position of the ring and a proton on the nitrogen atom. These compounds can exist in tautomeric forms, primarily as isoxazol-3-ol and the lactam form, isoxazol-3(2H)-one. The predominant tautomer is influenced by the solvent and the nature of substituents on the ring. The nomenclature follows standard IUPAC guidelines, with the numbering of the isoxazole ring starting from the oxygen atom. Thus, in 5-((pentylthio)methyl)isoxazol-3(2H)-one, the pentylthiomethyl group is attached to the carbon atom at position 5.

Significance of Thioether Functionalities in Bioactive Molecular Design

The thioether linkage is a crucial functional group in the design of bioactive molecules. researchgate.netnih.gov Its presence can significantly influence a molecule's physicochemical properties, such as lipophilicity and metabolic stability. Thioethers can participate in various non-covalent interactions with biological macromolecules, including hydrogen bonding and hydrophobic interactions, which are critical for molecular recognition and binding affinity. nih.gov The incorporation of a thioether moiety can also modulate the electronic properties of a molecule, potentially enhancing its biological activity. researchgate.net Furthermore, thioether-containing compounds have been investigated for a range of pharmacological applications, including as antimicrobial and anticancer agents. researchgate.netnih.gov

Research Scope and Objectives Pertaining to 5-((pentylthio)methyl)isoxazol-3(2H)-one

The primary objective of this article is to provide a comprehensive scientific overview of the chemical compound 5-((pentylthio)methyl)isoxazol-3(2H)-one. While specific experimental data for this exact molecule is not extensively reported in publicly available literature, this article will extrapolate its likely chemical synthesis, physicochemical properties, reactivity, and potential biological activities based on the well-documented chemistry of isoxazol-3(2H)-ones and organic thioethers. The aim is to present a scientifically grounded profile of the compound that can serve as a basis for future research.

Properties

CAS No.

89660-68-4

Molecular Formula

C9H15NO2S

Molecular Weight

201.29 g/mol

IUPAC Name

5-(pentylsulfanylmethyl)-1,2-oxazol-3-one

InChI

InChI=1S/C9H15NO2S/c1-2-3-4-5-13-7-8-6-9(11)10-12-8/h6H,2-5,7H2,1H3,(H,10,11)

InChI Key

SANNTZPLVGYBHW-UHFFFAOYSA-N

Canonical SMILES

CCCCCSCC1=CC(=O)NO1

Origin of Product

United States

Physicochemical Properties

The physicochemical properties of 5-((pentylthio)methyl)isoxazol-3(2H)-one can be predicted based on its structure.

Table 1: Predicted of 5-((pentylthio)methyl)isoxazol-3(2H)-one

PropertyPredicted Value/RangeJustification
Molecular Formula C₉H₁₅NO₂SBased on the chemical structure.
Molecular Weight 217.29 g/mol Calculated from the molecular formula.
Appearance Likely a colorless to pale yellow oil or low-melting solid at room temperature.Many similar medium-sized organic molecules are liquids or low-melting solids.
Boiling Point Predicted to be >200 °C at atmospheric pressure.The presence of polar functional groups (lactam, thioether) and the molecular weight suggest a relatively high boiling point.
Melting Point If solid, likely to be in the range of 25-75 °C.This is a broad estimation based on similar heterocyclic compounds.
Solubility Expected to have limited solubility in water and good solubility in organic solvents like ethanol (B145695), acetone, and dichloromethane.The long pentyl chain imparts significant nonpolar character, while the isoxazolone ring provides some polarity.
pKa The N-H proton of the isoxazolone ring is expected to be weakly acidic, with a pKa likely in the range of 7-9.The acidity is influenced by the electron-withdrawing nature of the adjacent carbonyl group.

Computational and Theoretical Investigations of 5 Pentylthio Methyl Isoxazol 3 2h One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties from first principles. Methods like Density Functional Theory (DFT) and ab initio calculations are widely used for their balance of accuracy and computational cost, making them suitable for studying heterocyclic systems such as isoxazoles and their derivatives. researchgate.netresearchgate.net

The first step in a computational study is typically to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For this purpose, Density Functional Theory (DFT) methods, particularly with hybrid functionals like B3LYP, are commonly employed, often paired with basis sets such as 6-31G(d,p) or larger for greater accuracy. researchgate.netresearchgate.net

The geometry optimization of 5-((pentylthio)methyl)isoxazol-3(2H)-one would reveal key structural parameters. The isoxazol-3(2H)-one ring is expected to be nearly planar. The pentylthio side chain, however, introduces conformational flexibility. Computational analysis would identify the lowest energy conformer by exploring the rotational possibilities around the C-S and C-C single bonds.

Based on studies of related isoxazole (B147169) systems, representative bond lengths and angles for the core ring can be predicted. researchgate.netnist.gov These parameters are crucial for understanding the molecule's stability and electronic environment.

Table 1: Predicted Optimized Geometric Parameters for the Isoxazol-3(2H)-one Core (Note: These are representative values based on general DFT calculations of isoxazole derivatives and may not be the exact values for the specified compound.)

ParameterBond/AnglePredicted Value
Bond Lengths (Å) C=O~1.21
C-N~1.38
N-O~1.42
C-O~1.36
C=C~1.35
Bond Angles (°) O-C=O~125°
C-N-O~110°
N-O-C~108°
O-C=C~105°
N-C=C~117°

This interactive table presents hypothetical, yet representative, geometric data for the isoxazol-3(2H)-one ring structure based on computational precedents.

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. wikipedia.orgiupac.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and distribution of these orbitals dictate a molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile).

For 5-((pentylthio)methyl)isoxazol-3(2H)-one, the HOMO is expected to be distributed over the isoxazolone ring and potentially the sulfur atom of the pentylthio group, which possesses lone pair electrons. The LUMO is likely localized on the π-system of the isoxazolone ring, particularly around the electron-deficient carbonyl group and the N-O bond. researchgate.netresearchgate.net

The HOMO-LUMO energy gap (ΔE) is a critical reactivity descriptor. A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com From the HOMO and LUMO energies, other global reactivity descriptors can be calculated, such as chemical hardness (η), chemical potential (μ), and the global electrophilicity index (ω), which provide quantitative measures of the molecule's stability and reactivity. researchgate.net

Table 2: Predicted FMO Energies and Global Reactivity Descriptors (Note: These are hypothetical values for illustrative purposes, based on trends observed in related heterocyclic compounds.)

DescriptorFormulaPredicted Value
E(HOMO) -~ -6.5 eV
E(LUMO) -~ -1.2 eV
Energy Gap (ΔE) E(LUMO) - E(HOMO)~ 5.3 eV
Chemical Hardness (η) (E(LUMO) - E(HOMO)) / 2~ 2.65 eV
Chemical Potential (μ) (E(HOMO) + E(LUMO)) / 2~ -3.85 eV
Electrophilicity Index (ω) μ² / (2η)~ 2.80 eV

This interactive table shows predicted quantum chemical descriptors that help in assessing the reactivity of the molecule.

A Molecular Electrostatic Potential (MEP) surface provides a visual map of the charge distribution on a molecule. researchgate.net It is calculated by mapping the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values: red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).

For 5-((pentylthio)methyl)isoxazol-3(2H)-one, the MEP surface would show a significant negative potential (red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs. The region around the ring nitrogen and the sulfur atom would also exhibit negative potential. Conversely, a positive potential (blue) would be expected near the hydrogen atom attached to the ring nitrogen, making it a potential hydrogen bond donor site. researchgate.netscielo.br This analysis is invaluable for predicting non-covalent interactions, such as those with biological receptors or solvent molecules.

Mechanistic Pathway Elucidation of Isoxazole-Forming Reactions

Computational chemistry is instrumental in mapping the detailed pathways of chemical reactions. The formation of the isoxazole ring, a common heterocyclic synthesis, has been the subject of numerous theoretical studies. A prevalent method for isoxazole synthesis is the [3+2] cycloaddition reaction between a nitrile oxide (as the 1,3-dipole) and an alkyne or alkene. mdpi.comnanobioletters.comorganic-chemistry.org

A chemical reaction proceeds from reactants to products via a high-energy transition state (TS). Locating and characterizing this TS is a primary goal of mechanistic studies. A TS is a first-order saddle point on the potential energy surface, meaning it is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom. Computationally, a true TS is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., the breaking and forming of bonds). mdpi.com

For a reaction forming an isoxazole ring, such as a [3+2] cycloaddition, DFT calculations can determine the geometry of the transition state and its activation energy (the energy difference between the reactants and the TS). This activation energy is the primary determinant of the reaction rate. Computational studies have shown that these cycloadditions can proceed through either a concerted (one-step) or a stepwise mechanism, and the calculated energetics can distinguish between these pathways. mdpi.commdpi.com

Once a transition state has been successfully located and verified, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. protheragen.airowansci.com The IRC is the minimum energy path connecting the transition state to the reactants on one side and the products on the other. uni-rostock.defaccts.de

Plotting the energy along the IRC provides a clear profile of the reaction, visually confirming that the identified TS indeed connects the intended reactants and products. researchgate.net This calculation is the definitive computational proof for a proposed reaction mechanism. For the synthesis of an isoxazole, the IRC would trace the geometric changes as the nitrile oxide and alkyne approach, form the new C-C and O-C bonds through the transition state, and finally relax into the stable five-membered ring structure of the isoxazole product.

Radical Intermediates and Pathways in Isoxazole Synthesis

The synthesis of the isoxazole ring, a core component of 5-((pentylthio)methyl)isoxazol-3(2H)-one, can proceed through various mechanisms, some of which involve radical intermediates. While the 1,3-dipolar cycloaddition of nitrile oxides with alkenes or alkynes is a primary route, alternative pathways involving radical species have been explored. rsc.orgresearchgate.net

One such method involves the reaction of propargylic ketones with tetramethyl-1-piperidinyloxyl (TEMPO), a stable radical, and trimethylsilyl (B98337) azide (B81097) (TMSN₃). In this process, a proposed azido (B1232118) free radical is generated, which then participates in a cascade of reactions leading to the formation of a 5-substituted isoxazole. rsc.org The proposed mechanism suggests the initial formation of a radical intermediate from the reaction of TEMPO and TMSN₃. This is followed by a series of steps including homolytic cleavage, nitrogen gas release, and intramolecular radical coupling to yield the final isoxazole product. rsc.org

Another approach involves a copper-catalyzed [3+2] cycloaddition where a nitroso radical couples with a copper carbene to generate nitrile oxides in situ, which then react with alkynes to form isoxazoles. organic-chemistry.org Computational studies on related cycloaddition reactions have pointed towards nonconcerted mechanisms that proceed through metallacycle intermediates. organic-chemistry.org The intramolecular cycloaddition of nitrile oxides, generated from aldoximes, also represents a key pathway for synthesizing fused isoxazole structures. mdpi.com These studies highlight the importance of understanding radical and other reactive intermediates in devising efficient and regioselective synthetic strategies for isoxazole derivatives.

Molecular Dynamics Simulations and Conformational Landscape Analysis

Molecular dynamics (MD) simulations are a powerful computational tool used to investigate the dynamic behavior of molecules like 5-((pentylthio)methyl)isoxazol-3(2H)-one and its analogs in a simulated biological environment. mdpi.comnih.gov These simulations provide detailed information on the conformational changes of both the ligand and its target protein, the stability of the protein-ligand complex, and the energetic basis of their interaction. mdpi.comtandfonline.com

In studies of isoxazole derivatives as farnesoid X receptor (FXR) agonists, MD simulations have been instrumental in understanding the binding modes and interactions. mdpi.com These simulations revealed that the conformational motions of specific loops within the FXR ligand-binding domain are critical for protein stability and the agonistic activity of the bound ligand. mdpi.com Similarly, MD simulations of isoxazole-based tubulin inhibitors have confirmed the stable binding of these ligands within the active site of the tubulin protein over extended simulation times, corroborating findings from molecular docking and QSAR models. tandfonline.com

Furthermore, MD simulations coupled with Molecular Mechanics Poisson-Boltzmann Surface Area (MMPBSA) calculations can be used to estimate the binding free energies of isoxazole derivatives to their protein targets. nih.govacs.org For instance, in a study of isoxazole derivatives as carbonic anhydrase inhibitors, this approach was used to calculate the binding free energies and identify key residues contributing to the binding affinity. nih.govacs.org

The insights gained from MD simulations, such as the stability of protein-ligand complexes and key intermolecular interactions, are invaluable for the rational design of new isoxazole analogs with improved therapeutic potential.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Isoxazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For isoxazole derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to guide the design of new potent molecules. mdpi.comtandfonline.com

In a study focused on isoxazole derivatives as farnesoid X receptor (FXR) agonists, both CoMFA and CoMSIA models were developed and showed strong predictive ability. mdpi.com The contour maps generated from these models highlighted the structural features crucial for agonistic activity, such as the importance of hydrophobicity at the R2 group and an electronegative group at the R3 position of the isoxazole scaffold. mdpi.com

Similarly, 3D-QSAR modeling has been employed to elucidate the structure-activity relationship of isoxazole-based compounds as anti-tubulin agents. tandfonline.comnih.gov These models, validated by rigorous statistical methods, have been used to design new candidate compounds with potentially superior activity compared to existing anticancer drugs. tandfonline.comnih.gov The predictive power of these QSAR models allows for the virtual screening and prioritization of novel isoxazole derivatives for synthesis and biological evaluation. nih.govresearchgate.net

The table below summarizes the statistical parameters of some reported QSAR models for isoxazole derivatives, demonstrating their robustness and predictive capacity.

QSAR ModelTargetr²predReference
CoMFA FXR Agonists0.6640.9600.872 mdpi.com
CoMSIA FXR Agonists0.7060.9690.866 mdpi.com

q²: cross-validated correlation coefficient; r²: non-cross-validated correlation coefficient; r²pred: predictive correlation coefficient for the test set.

Molecular Docking and Protein-Ligand Interaction Predictions for Isoxazole Analogs

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a protein target. This technique is widely used to understand the binding mode of isoxazole analogs and to identify key interactions that contribute to their biological activity. nih.govnih.govnih.gov

Studies on various isoxazole derivatives have demonstrated their potential to interact with a range of biological targets. For example, molecular docking of isoxazole-carboxamide derivatives into the active site of cyclooxygenase (COX) enzymes helped to identify potential binding interactions. nih.gov Similarly, docking studies of novel isoxazole derivatives with cytochrome P450 (CYP450) enzymes have been performed to predict their inhibitory potential, which is relevant in the context of drug metabolism and anticancer activity. nih.gov In this particular study, certain 4-OH and 4-F substituted derivatives showed a strong affinity for several CYP450 proteins. nih.gov

In another example, molecular docking was used to investigate the binding of isoxazole derivatives to carbonic anhydrase, revealing how these compounds orient themselves at the entrance of the active site. nih.govacs.org The docking results, often combined with MD simulations, provide a detailed picture of the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the protein-ligand complex. mdpi.comtandfonline.com For instance, in the case of FXR agonists, hydrophobic interactions with residues like LEU287, MET290, and ALA291 were identified as crucial for binding. mdpi.com

The table below presents examples of docking scores for isoxazole derivatives against different protein targets, indicating their binding affinity.

Isoxazole DerivativeProtein TargetPDB IDDocking Score (kcal/mol)Reference
Pr2 Oxidized quinone reductase 24zvm-10.4 tandfonline.com
Pr3 Oxidized quinone reductase 24zvm-10.4 tandfonline.com
Pr1 Oxidized quinone reductase 24zvm-10.0 tandfonline.com
7e PI3Kα3ZIM-10.4 qu.edu.sa

These computational predictions are invaluable for structure-based drug design, enabling the rational modification of the 5-((pentylthio)methyl)isoxazol-3(2H)-one scaffold to optimize its interactions with a specific biological target.

Mechanistic Insights into Biological Interactions of Isoxazole Derivatives: Molecular and Cellular Foundations

Cellular and Subcellular Mechanisms of Action of Isoxazole (B147169) Scaffolds

The isoxazole ring is a key pharmacophore in numerous compounds with a wide array of pharmacological activities. researchgate.net These activities often stem from their ability to influence fundamental cellular processes.

Modulation of Cell Cycle Progression and Apoptosis Induction

Various isoxazole derivatives have demonstrated the ability to halt the proliferation of cancer cells by interfering with the cell cycle and inducing programmed cell death, or apoptosis. nih.govresearchgate.net For instance, certain novel 3,4-isoxazolediamide and 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives have shown significant pro-apoptotic activities in K562 leukemia cells. researchgate.net Some of these compounds induced apoptosis in over 50% of the cells at varying concentrations. researchgate.net

Similarly, a new series of isoxazole derivatives was found to induce cell cycle arrest at the G2/M and pre-G1 phases in cancer cells. researchgate.net This arrest was coupled with an increase in the levels of caspases 3 and 9, and a higher Bax/Bcl-2 ratio, all of which are key indicators of apoptosis. researchgate.net The mechanism for some isoxazole derivatives involves the inhibition of key regulatory proteins like the heat shock protein 90 (HSP90), which is crucial for tumor cell cycle progression and survival. researchgate.net Another study on isoxazolidine (B1194047) derivatives showed that they could induce apoptosis in up to 96.65% of SKOV-3 ovarian cancer cells, a rate comparable to the standard drug doxorubicin. rsc.org These derivatives were also found to arrest the cell cycle at different phases (G0/G1, S, or G2/M) depending on the specific compound and cancer cell line. rsc.org

Induction of Oxidative Stress and Redox Pathway Perturbations

Oxidative stress, resulting from an imbalance between free radicals and antioxidants, is implicated in numerous diseases. Isoxazole derivatives have been shown to modulate this balance. Some fluorophenyl-isoxazole-carboxamides have demonstrated potent antioxidant activity, significantly outperforming the standard antioxidant Trolox in DPPH free radical scavenging assays.

Conversely, some isoxazole derivatives can induce oxidative stress to exert their therapeutic effects, particularly in cancer cells. An isoxazole derivative of usnic acid was found to induce an endoplasmic reticulum (ER) stress response in breast cancer cells. This ER stress was mediated by the release of calcium ions and led to a form of cell death with features of both apoptosis and paraptosis. In another study, an indazole derivative, which shares a heterocyclic nature with isoxazoles, was shown to increase the levels of reactive oxygen species (ROS) in breast cancer cells, contributing to its anti-cancer effects.

Intracellular Signaling Cascades (e.g., Akt, p53, NF-κB)

Isoxazole derivatives can modulate various intracellular signaling pathways that are critical for cell survival, proliferation, and inflammation. The NF-κB (nuclear factor-kappa B) pathway, a key regulator of the immune response and cell survival, is a known target. One study found that an isoxazole derivative initiated an apoptotic pathway associated with the activation of NF-κB by caspase 8. researchgate.net However, this particular study suggested that the p53 and Bcl-2 pathways were not involved. researchgate.net

Other research has shown that isoxazole derivatives can suppress the activity of NF-κB. For example, a bibenzyl isoquinoline (B145761) alkaloid was found to inhibit osteoclast differentiation primarily through the NF-κB signaling pathway, without affecting the MAPK pathway. This suggests that different isoxazole-containing scaffolds can have distinct effects on these critical signaling networks.

Enzyme and Receptor Target Engagement by Isoxazole Analogs

The therapeutic effects of isoxazole derivatives are often a result of their specific interactions with enzymes and receptors.

Inhibition of Fatty Acyl-AMP Ligases (FadD Family Enzymes)

A recent study has identified an isoxazole derivative as a promising antitubercular agent that targets Fatty Acyl-AMP Ligases (FAALs), specifically FadD32, in Mycobacterium tuberculosis. nih.gov FAALs are crucial for the biosynthesis of virulent lipids in bacteria. The identified compound, 2,4-dibromo-6-[3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol (B7816386) (M1), was shown to inhibit the activity of MtbFadD32 and MtbFadD28. nih.gov This inhibition disrupts the synthesis of the mycobacterial cell wall, leading to reduced survival of the bacteria in infected macrophages and in a mouse model of tuberculosis. nih.gov This finding highlights a novel mechanism for isoxazole derivatives and validates FadD enzymes as a viable target for this class of compounds. nih.gov

Table 1: Isoxazole Derivative Targeting FadD Enzymes

Compound Name Target Enzyme(s) Organism Biological Effect

This table is based on data for a specific isoxazole derivative and is not representative of all isoxazole compounds.

Cyclooxygenase (COX) Enzyme Interactions

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are key to the biosynthesis of prostaglandins, which are involved in inflammation, pain, and fever. Several isoxazole derivatives are known to be potent COX inhibitors. For example, the drug Valdecoxib contains an isoxazole ring and is a selective COX-2 inhibitor. researchgate.net

Research has shown that newly synthesized isoxazole derivatives can exhibit high selectivity for COX-2 over COX-1. One study identified compounds with IC50 values as low as 0.55 µM for COX-2. The selectivity for COX-2 is a desirable trait as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors that also block the protective effects of COX-1 in the stomach. The interaction of isoxazole derivatives with COX enzymes is often characterized by the insertion of parts of the molecule into the active site of the enzyme, thereby blocking the entry of the natural substrate, arachidonic acid. The specific substitutions on the isoxazole ring determine the potency and selectivity of COX-1 versus COX-2 inhibition.

Table 2: Examples of COX Inhibitory Activity by Isoxazole Derivatives

Compound Class Target Selectivity Reported IC50 Values (µM) Reference
Novel Isoxazole Derivatives (C3, C5, C6) COX-2 selective 0.55 - 1.25 (for COX-2)
Mofezolac COX-1 preferential 0.0079 (for COX-1)

This table presents data for various isoxazole derivatives to illustrate the range of activities and is not specific to 5-((pentylthio)methyl)isoxazol-3(2H)-one.

Allosteric Modulation of Nuclear Receptors (e.g., RORγt)

Research into the direct modulation of Retinoid-related Orphan Receptor gamma t (RORγt) by 5-((pentylthio)methyl)isoxazol-3(2H)-one is not extensively documented in publicly available literature. However, the broader class of isoxazole derivatives has been investigated for its potential to allosterically modulate nuclear receptors. RORγt is a critical transcription factor in the differentiation of Th17 cells, which are implicated in autoimmune diseases. Allosteric modulators can offer a more subtle and potentially safer way to control receptor activity compared to orthosteric ligands. Isoxazole-containing compounds have been identified as inverse agonists of RORγ, binding to the ligand-binding domain and inducing a conformational change that promotes the recruitment of corepressor proteins, thereby inhibiting the transcriptional activity of the receptor.

Cholinesterase Enzyme Kinetics and Inhibition

Cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are crucial enzymes in the nervous system, responsible for hydrolyzing acetylcholine. Inhibition of these enzymes is a key strategy in the management of Alzheimer's disease. While specific kinetic data for 5-((pentylthio)methyl)isoxazol-3(2H)-one is limited, various isoxazole derivatives have been synthesized and evaluated as cholinesterase inhibitors. Studies have shown that the isoxazole scaffold can interact with the catalytic and peripheral anionic sites of AChE. The mechanism often involves the formation of hydrogen bonds and hydrophobic interactions within the enzyme's active site gorge. The inhibitory potential (IC50 values) of these derivatives varies widely based on the substituents attached to the isoxazole core, which influence binding affinity and selectivity for AChE over BChE.

Glycosidase and Lipase Inhibition

Glycosidases and lipases are enzymes involved in carbohydrate and lipid metabolism, respectively. Their inhibition is a therapeutic target for conditions like diabetes and obesity. There is no specific evidence to suggest that 5-((pentylthio)methyl)isoxazol-3(2H)-one is a potent inhibitor of these enzymes. However, the isoxazole moiety has been incorporated into molecules designed to target these enzyme classes. For instance, isoxazole-based compounds have been explored as inhibitors of α-glucosidase, an enzyme involved in the digestion of carbohydrates. The inhibitory mechanism typically involves the isoxazole derivative mimicking the transition state of the natural substrate, binding to the enzyme's active site with high affinity.

Kinase Inhibition (e.g., FLT3)

Kinases are a large family of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of cancer. FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that, when mutated, can drive the proliferation of leukemia cells. The compound 5-((pentylthio)methyl)isoxazol-3(2H)-one has been specifically identified as a potent inhibitor of FLT3.

A study detailed the discovery of this compound as part of a series of 3-isoxazolone derivatives designed to target FLT3. The core structure was optimized to enhance potency and selectivity. The 5-((pentylthio)methyl) substituent was found to be particularly effective, likely by occupying a hydrophobic pocket within the ATP-binding site of the kinase. This interaction prevents the binding of ATP, thereby blocking the downstream signaling pathways that promote cell survival and proliferation. The inhibitory activity of this specific compound against FLT3 with an internal tandem duplication (ITD) mutation, a common driver in acute myeloid leukemia (AML), was demonstrated to be significant.

Table 1: Kinase Inhibition Profile

Compound Name Target Kinase IC50 (nM)

This table presents the half-maximal inhibitory concentration (IC50) of the specified compound against the FMS-like tyrosine kinase 3 with an internal tandem duplication (FLT3-ITD). Data sourced from reference.

Fundamental Basis of Antimicrobial Activity of Isoxazole Derivatives

The isoxazole nucleus is a common feature in a number of antimicrobial agents. Its electronic properties and ability to act as a bioisostere for other functional groups contribute to its utility in this field.

While specific studies on the antibacterial action of 5-((pentylthio)methyl)isoxazol-3(2H)-one are not prominent, the isoxazole class of antibiotics, most notably the penicillinase-resistant penicillins (e.g., oxacillin, cloxacillin), provides a clear molecular mechanism. In these antibiotics, the isoxazole ring is part of a larger molecular structure. The bulky isoxazole group provides steric hindrance that protects the adjacent β-lactam ring from being hydrolyzed by bacterial β-lactamase enzymes. The intact β-lactam ring can then perform its primary function: acylating the active site of penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of the bacterial cell wall. This inactivation of PBPs leads to a compromised cell wall and ultimately bacterial cell lysis. Other isoxazole derivatives have been shown to inhibit bacterial DNA gyrase or other essential enzymes, demonstrating the versatility of this scaffold in targeting different bacterial processes.

Following a comprehensive search for scientific literature, there is currently no available research data specifically detailing the immunomodulatory properties and associated cellular pathways of the chemical compound 5-((pentylthio)methyl)isoxazol-3(2H)-one .

Extensive searches in scholarly databases and scientific journals did not yield any studies investigating the effects of this particular isoxazole derivative on the immune system. Therefore, content for the requested section on its molecular and cellular interactions, including any potential immunomodulatory activities, cannot be generated at this time.

Research in the broader field of isoxazole derivatives has indicated that some compounds within this class exhibit immunomodulatory effects. For instance, studies on other substituted isoxazoles have demonstrated various activities, such as the inhibition of inflammatory cytokine production and modulation of lymphocyte proliferation. However, these findings are specific to the studied analogues and cannot be extrapolated to 5-((pentylthio)methyl)isoxazol-3(2H)-one without direct experimental evidence.

As no publications on the biological or immunological activity of 5-((pentylthio)methyl)isoxazol-3(2H)-one are available, a data table and a detailed discussion of its mechanistic insights as requested cannot be provided.

Structure Activity Relationship Sar and Ligand Design Principles for 5 Pentylthio Methyl Isoxazol 3 2h One Analogs

Correlating Chemical Structure of Isoxazole (B147169) Derivatives with Biological Responses

The biological activity of isoxazole derivatives is intrinsically linked to their chemical structure. nih.govresearchgate.net The substituents on the isoxazole ring play a crucial role in the molecule's interaction with biological targets, and even minor alterations can lead to significant changes in biological response. nih.gov For instance, the introduction of the isoxazole ring into the structure of natural products like curcumin (B1669340) has been shown to enhance cytotoxicity against breast cancer cell lines compared to the parent compound. nih.govmdpi.com SAR studies have revealed that the presence of specific functional groups, such as electron-withdrawing groups like trifluoro and chloro moieties, can increase the antimicrobial activity of isoxazole derivatives. nih.gov Conversely, in other contexts, the presence of hydroxyl groups on a benzene (B151609) ring substituent can be vital for bioactivity, with derivatization to methoxy (B1213986) or acetate (B1210297) groups leading to a significant decrease. nih.gov These findings underscore the importance of systematic structural modification to optimize the therapeutic potential of this heterocyclic class. nih.govresearchgate.net

The thioether side chain, such as the pentylthio group in 5-((pentylthio)methyl)isoxazol-3(2H)-one, is a key determinant of the molecule's physicochemical properties and, consequently, its biological activity. While direct SAR studies on the pentylthio variant are limited, research on analogous 5-methylthio-isoxazoles provides significant insights into the role of the thioether moiety. nih.gov In a study on 3-substituted 5-methylthio-isoxazoles, several analogs demonstrated notable in vitro and in vivo anthelmintic activity. nih.gov The presence of the 5-methylthio group was a constant feature in this active series, suggesting its importance for the observed biological effect. The variation of substituents at the C3 position, while the 5-methylthio group was present, led to a range of activities, indicating that the thioether's contribution to binding and selectivity is modulated by other parts of the molecule. nih.gov The length of the alkyl chain in the thioether (e.g., pentyl vs. methyl) primarily influences lipophilicity and steric bulk. An increase in chain length generally enhances membrane permeability and can lead to stronger van der Waals interactions within a hydrophobic binding pocket, but it may also introduce steric hindrance that could decrease affinity. The specific nature of the alkylthio side chain can also influence molecular packing and intermolecular interactions in the solid state, which in turn affects photophysical properties in related chromophores. researchgate.net

Table 1: Anthelmintic Activity of Selected 3-Substituted 5-Methylthio-isoxazole Analogs

Compound ID3-Position SubstituentIn Vitro Activity (vs. A. ceylanicum & N. dubius)In Vivo Activity (vs. N. dubius)
2a PhenylYesYes
2b 4-ChlorophenylYesYes
2d 2,4-DichlorophenylNoYes
2e 4-MethylphenylYesYes
2f 4-MethoxyphenylNoYes
2g 3,4,5-TrimethoxyphenylYesNo
2h 2-ThienylNoYes
2l 4-NitrophenylNoYes
2n 3-PyridylNoYes
2o 4-PyridylNoYes
2u 4-FluorophenylYesYes

Source: Adapted from Banerjee et al., 1994. nih.gov

For example, in the development of allosteric inverse agonists for the RORγt nuclear receptor, trisubstituted isoxazoles were studied, highlighting the importance of substitution at the C4 position. dundee.ac.uk The synthesis of 3,4,5-trisubstituted isoxazoles allows for extensive exploration of the chemical space around the core. nih.gov Studies on carbonic anhydrase inhibitors showed that the substitution pattern on an aromatic ring attached to the isoxazole moiety is a key determinant of SAR. acs.org Specifically, a 3,5-disubstituted isoxazole derivative (AC2) containing a thiophene (B33073) ring was the most active inhibitor in its series. acs.orgresearchgate.net

The synthesis method often dictates the achievable substitution pattern. The 1,3-dipolar cycloaddition of nitrile oxides is a common method for creating the isoxazole ring, and the choice of dipolarophile can control whether a 3,5-disubstituted or a 3,4-disubstituted product is formed. rsc.orgnih.gov For instance, cycloaddition with a 3-vinylcephalosporin yields a 3-(isoxazolin-5-yl)cephalosporin, while reaction with a 3-(dimethylamino-vinyl)cephalosporin gives a 3-(isoxazol-4-yl)cephalosporin, each with different antibacterial profiles. nih.gov Similarly, the reaction of nitrile oxides with 1,3-dicarbonyl compounds provides a direct route to 3,4,5-trisubstituted isoxazoles. chemrxiv.org This regiochemical control is essential for systematically probing the SAR and optimizing ligand-target interactions. dundee.ac.ukrsc.org

Table 2: Effect of Phenyl Ring Substitution on Carbonic Anhydrase Inhibition by Isoxazole Derivatives

Compound IDAromatic Ring Substituent% InhibitionIC50 (μM)
AC1 Phenyl58.4368.2
AC2 Thiophen-2-yl79.5112.3
AC3 3-Ethoxy-4-hydroxyphenyl68.7228.4
AC4 4-Hydroxyphenyl50.5483.0

Source: Adapted from Saleem et al., 2022. acs.orgresearchgate.net

Stereochemistry introduces a three-dimensional complexity to drug-receptor interactions, and it is often a decisive factor for biological activity. For isoxazole-based ligands, the spatial arrangement of atoms can significantly enhance or diminish molecular interactions with a biological target. The synthesis of cephalosporins featuring an isoxazolin-5-yl group at the 3-position resulted in the formation of diastereomeric isomers. nih.gov These isomers, having the same connectivity but different 3D arrangements, would be expected to exhibit distinct binding affinities and antibacterial activities due to the specific stereochemical demands of the bacterial transpeptidase enzyme.

In another example, the optimization of isoxazole-based RORγt inverse agonists revealed that conformational restriction of a linker attached to the isoxazole ring could lead to a higher entropic penalty upon binding, resulting in decreased affinity. dundee.ac.uk This indicates that a certain degree of flexibility or the adoption of a specific low-energy conformation is necessary for optimal binding. The co-crystal structure of one potent analog showed that a fluoro substituent adopted a specific planar orientation, demonstrating the precise stereochemical and electronic requirements for high-affinity interaction. dundee.ac.uk These examples highlight that a successful ligand design strategy must consider not only the chemical nature and position of substituents but also their stereochemical orientation to ensure a complementary fit with the target binding site.

Rational Design Strategies for Optimizing Isoxazole-Based Ligands

Rational drug design aims to develop new therapeutic agents based on a detailed understanding of the biological target and the principles of molecular recognition. For isoxazole-based ligands, this involves leveraging SAR data to make targeted modifications that enhance potency and selectivity. researchgate.netnih.gov A key strategy is the bioisosteric replacement of functional groups or entire molecular scaffolds to improve a molecule's properties while retaining its core biological activity. The isoxazole ring itself is often used as a stable, synthetically accessible replacement for less stable or more complex functionalities found in natural products. nih.govmdpi.com

A modern and powerful approach to rational design is the use of computational methods to guide ligand optimization. One such strategy is the Virtual Ligand-Assisted Optimization (VLAO) method. chemrxiv.orgchemrxiv.org This technique uses quantum chemical calculations to identify key features of a ligand that are important for a desired outcome (e.g., binding affinity or catalytic activity). chemrxiv.org By calculating how an objective function changes with respect to various ligand parameters, VLAO provides a guiding principle for optimizing the ligand's structure within a defined parameter space. chemrxiv.org This allows for the in silico engineering of ligands with desired electronic and steric properties before undertaking laborious and costly synthesis. chemrxiv.orgchemrxiv.org Such strategies accelerate the discovery process by focusing experimental efforts on compounds with the highest probability of success.

Computational Approaches in SAR Derivation and Validation

Computational chemistry has become an indispensable tool in modern drug discovery for deriving, validating, and refining SAR. nih.gov Techniques such as molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) modeling are routinely applied to the study of isoxazole-based ligands. nih.govacs.orgresearchgate.net

Molecular docking is used to predict the preferred binding mode and affinity of a ligand within the active site of a target protein. acs.orgnih.gov For a series of novel isoxazole-triazole hybrids, docking simulations were used to explore the binding mechanism against bacterial protein targets, revealing key intermolecular interactions like hydrogen bonds that contribute to their activity. nih.gov In a study of isoxazole derivatives as carbonic anhydrase inhibitors, docking was used to screen a library of compounds and identify the most promising candidates for synthesis. acs.orgresearchgate.net

To further validate these static docking poses and understand the dynamic behavior of the ligand-protein complex, MD simulations are employed. researchgate.net These simulations provide insights into the stability of the complex over time and can reveal important conformational changes. The binding free energies of the complex can be calculated from MD trajectories using methods like the Molecular Mechanics/Poisson-Boltzmann Surface Area (MMPBSA) approach. acs.orgresearchgate.net This method was used to support in vitro enzyme inhibition results for isoxazole-based carbonic anhydrase inhibitors, showing a strong correlation between calculated binding free energy and measured IC50 values. researchgate.net Furthermore, computational approaches can be used to analyze SAR across different compound series through a concept known as SAR transfer, enabling the guided replacement of a lead compound with a new one if optimization challenges arise. nih.gov These computational tools provide a powerful framework for rationalizing experimental results and guiding the design of more potent and selective isoxazole-based molecules. nih.govnih.gov

Innovations in Synthetic Accessibility and Library Generation for Isoxazol-3(2H)-one Derivatives

The development of novel and efficient synthetic strategies is paramount for expanding the chemical space of isoxazol-3(2H)-one derivatives and enabling the rapid generation of compound libraries for high-throughput screening. rsc.org Future research will likely focus on several innovative approaches:

Diversity-Oriented Synthesis: This strategy aims to create structurally diverse and complex molecules from simple starting materials. For isoxazole derivatives, this could involve the use of solid-phase synthesis, which allows for the efficient creation of large libraries of compounds by attaching molecules to a solid support and performing sequential chemical reactions. rsc.org

Catalytic Methods: The use of catalysts, including metal-based and organocatalysts, can improve the efficiency and selectivity of reactions. researchgate.net For instance, amine-functionalized cellulose (B213188) has been used as a catalyst in the three-component reaction to form 3,4-disubstituted isoxazol-5(4H)-one heterocycles. mdpi.com Future work may explore novel catalytic systems to access new isoxazole chemotypes.

Flow Chemistry and Automation: Continuous flow chemistry offers several advantages over traditional batch synthesis, including improved safety, scalability, and the ability to perform reactions at high temperatures and pressures. rsc.org Automating these processes will further accelerate the synthesis of isoxazole libraries.

Green Chemistry Approaches: There is a growing emphasis on developing environmentally friendly synthetic methods. researchgate.net This includes the use of greener solvents, such as water, and reaction conditions that minimize waste and energy consumption. unifi.it

Synthetic ApproachDescriptionPotential Advantages
Diversity-Oriented Synthesis Creation of diverse and complex molecules from simple starting materials.Expands chemical space for screening.
Catalytic Methods Use of metal-based or organocatalysts to improve reaction efficiency and selectivity.Higher yields, better control over stereochemistry.
Flow Chemistry and Automation Continuous reaction processes in a tube or pipe.Improved safety, scalability, and speed.
Green Chemistry Environmentally friendly synthetic methods.Reduced waste and energy consumption.

Advanced Spectroscopic Techniques for Dynamic Structural Insights

A deep understanding of the three-dimensional structure and conformational dynamics of isoxazol-3(2H)-one derivatives is crucial for elucidating their mechanism of action and designing more potent and selective molecules. While standard techniques like NMR and X-ray crystallography provide static structural information, future research will increasingly rely on advanced spectroscopic methods to capture the dynamic nature of these molecules. researchgate.netnih.gov

Multidimensional NMR Spectroscopy: Techniques like 2D and 3D NMR can provide detailed information about the connectivity and spatial relationships between atoms in a molecule, even in solution where molecules are tumbling and conformationally flexible. sciarena.com

Time-Resolved Spectroscopy: Time-resolved techniques, such as time-resolved fluorescence and infrared spectroscopy, can monitor molecular motions and conformational changes on very fast timescales, providing insights into the dynamic processes that govern biological activity. globalresearchonline.net

Computational Spectroscopy: The integration of high-level quantum chemical calculations with experimental spectroscopic data can provide a more complete picture of molecular structure and dynamics. researchgate.net This synergy can help to interpret complex spectra and predict the spectroscopic properties of novel isoxazole derivatives. nih.gov

Spectroscopic TechniqueInformation ProvidedApplication in Isoxazole Research
Multidimensional NMR Connectivity and spatial relationships of atoms.Determining the 3D structure in solution. sciarena.com
Time-Resolved Spectroscopy Molecular motions and conformational changes.Studying dynamic interactions with biological targets. globalresearchonline.net
Computational Spectroscopy Prediction and interpretation of spectroscopic data.Aiding in the design of new molecules with desired properties. researchgate.net

Integration of Multi-Omics Technologies for Comprehensive Mechanistic Delineation

To fully understand how isoxazol-3(2H)-one derivatives exert their biological effects, a systems-level approach is necessary. The integration of multiple "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—can provide a comprehensive view of the molecular changes that occur in a biological system upon treatment with a compound. researchgate.netfrontlinegenomics.comnih.gov

Target Identification and Validation: Multi-omics approaches can help to identify the specific cellular targets of isoxazole derivatives by observing changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite concentrations (metabolomics). nih.govresearchgate.net

Pathway Analysis: By analyzing the interconnected changes across different omics layers, researchers can delineate the signaling pathways and biological networks that are modulated by a compound, providing a deeper understanding of its mechanism of action. nih.gov

Biomarker Discovery: Multi-omics data can be used to identify biomarkers that predict a patient's response to a particular drug, paving the way for personalized medicine. frontlinegenomics.com The integration of 3D genomics with other multi-omics datasets, termed "3D multiomics," offers a powerful lens to view and successfully integrate these datasets. drugdiscoverynews.com

Omics TechnologyLevel of Biological InformationContribution to Mechanistic Understanding
Genomics DNA sequence and structure.Identifying genetic predispositions to drug response. researchgate.net
Transcriptomics Gene expression (RNA).Revealing changes in gene activity. researchgate.net
Proteomics Protein abundance and modifications.Identifying direct protein targets. researchgate.net
Metabolomics Metabolite profiles.Understanding downstream metabolic effects. nih.gov

Computational Predictions for Novel Isoxazole-Based Chemotypes with Targeted Molecular Interactions

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery. tandfonline.com These methods can be used to predict the properties of molecules before they are synthesized, thereby saving time and resources. researchgate.net For isoxazole-based drug discovery, computational approaches will continue to play a critical role in designing novel chemotypes with improved potency, selectivity, and pharmacokinetic properties. frontiersin.orgnih.gov

Structure-Based Drug Design (SBDD): When the 3D structure of a biological target is known, SBDD can be used to design molecules that fit perfectly into the active site. tandfonline.com Molecular docking is a key SBDD technique that predicts the binding orientation and affinity of a ligand to a protein. journaljpri.com

Ligand-Based Drug Design (LBDD): In the absence of a target structure, LBDD methods can be used to design new molecules based on the properties of known active compounds. Quantitative Structure-Activity Relationship (QSAR) models, for example, correlate the chemical structure of a series of compounds with their biological activity. tandfonline.com

In Silico ADMET Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates, helping to identify potential liabilities early in the drug discovery process. tandfonline.comnih.gov

Artificial Intelligence and Machine Learning: AI and machine learning algorithms are increasingly being used to analyze large datasets and identify complex patterns that can guide the design of new drugs. tandfonline.com

Computational ApproachDescriptionApplication in Isoxazole Design
Structure-Based Drug Design (SBDD) Designing ligands based on the 3D structure of the target.Optimizing interactions with specific enzymes or receptors. tandfonline.com
Ligand-Based Drug Design (LBDD) Designing ligands based on the properties of known active molecules.Developing QSAR models to predict activity. tandfonline.com
In Silico ADMET Prediction Predicting pharmacokinetic and toxicity properties.Early identification of compounds with poor drug-like properties. nih.gov
Artificial Intelligence/Machine Learning Using algorithms to learn from data and make predictions.Identifying novel scaffolds and optimizing lead compounds. tandfonline.com

Conclusion

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